In-Depth Technical Guide: 8-Bromo-2-chloro-6-fluoroquinazoline
In-Depth Technical Guide: 8-Bromo-2-chloro-6-fluoroquinazoline
CAS Number: 953039-63-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Bromo-2-chloro-6-fluoroquinazoline, a halogenated quinazoline derivative with significant potential in pharmaceutical research and drug development. This document details its chemical properties, a representative synthetic protocol, and its putative biological role as a kinase inhibitor, making it a valuable resource for researchers in medicinal chemistry and oncology.
Core Data Presentation
The following table summarizes the key quantitative data for 8-Bromo-2-chloro-6-fluoroquinazoline.
| Property | Value | Source |
| CAS Number | 953039-63-9 | [1][2][3] |
| Molecular Formula | C₈H₃BrClFN₂ | [1][2] |
| Molecular Weight | 261.48 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [3] |
| Storage | Store at -20°C under an inert gas | [2] |
| Predicted [M+H]⁺ | 260.92250 | [4] |
| Predicted [M+Na]⁺ | 282.90444 | [4] |
| Predicted [M-H]⁻ | 258.90794 | [4] |
Experimental Protocols: Synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline
Step 1: Synthesis of 2-Amino-3-bromo-5-fluorobenzoic Acid
This initial step involves the bromination of 2-amino-5-fluorobenzoic acid.
Materials and Reagents:
-
2-Amino-5-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Petroleum ether
Procedure:
-
Dissolve 2-amino-5-fluorobenzoic acid in acetic acid at room temperature.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration.
-
Wash the precipitate with petroleum ether and dry to a constant weight to yield 2-amino-3-bromo-5-fluorobenzoic acid.[5]
Step 2: Synthesis of 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione
This step involves the cyclization of the substituted anthranilic acid to form the quinazoline ring system.
Materials and Reagents:
-
2-Amino-3-bromo-5-fluorobenzoic acid
-
Urea
-
Thionyl chloride
Procedure:
-
A mixture of 2-amino-3-bromo-5-fluorobenzoic acid and an excess of urea is heated.
-
The reaction mixture is refluxed until the evolution of ammonia ceases, indicating the formation of the quinazolinone ring.
-
Alternatively, the cyclization can be achieved by reacting the starting material with chlorosulfonyl isocyanate followed by hydrolysis.
-
The crude product is cooled, and the solid is collected by filtration, washed with water, and dried.
Step 3: Chlorination to 8-Bromo-2,4-dichloro-6-fluoroquinazoline
This step involves the conversion of the quinazolinone to the dichloroquinazoline intermediate.
Materials and Reagents:
-
8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
Procedure:
-
A mixture of 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione and phosphorus oxychloride is heated to reflux.
-
A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid is filtered, washed with water, and dried to give 8-bromo-2,4-dichloro-6-fluoroquinazoline.
Step 4: Selective Reduction to 8-Bromo-2-chloro-6-fluoroquinazoline
The final step involves the selective reduction of the 4-chloro group.
Materials and Reagents:
-
8-Bromo-2,4-dichloro-6-fluoroquinazoline
-
Zinc powder
-
Ammonium chloride
-
Ethanol
Procedure:
-
8-Bromo-2,4-dichloro-6-fluoroquinazoline is dissolved in ethanol.
-
Zinc powder and a solution of ammonium chloride are added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the zinc powder.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the final product, 8-Bromo-2-chloro-6-fluoroquinazoline.
Mandatory Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline.
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis and purification.
Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs targeting protein kinases for the treatment of cancer.[6][7] The structural features of 8-Bromo-2-chloro-6-fluoroquinazoline, particularly the halogenated quinazoline core, suggest its potential as a kinase inhibitor. While the specific biological target of this compound has not been definitively identified in publicly available literature, its similarity to known inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) makes these compelling putative targets.[6][8]
Putative Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[9][10] Its dysregulation is a key driver in many cancers. Small molecule inhibitors that compete with ATP at the kinase domain of EGFR are effective cancer therapeutics.
Caption: Putative inhibition of the EGFR signaling pathway.
Putative Inhibition of VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels.[11][12] Inhibiting VEGFR signaling can starve tumors of the blood supply they need to grow and metastasize.
Caption: Putative inhibition of the VEGFR signaling pathway.
Conclusion
8-Bromo-2-chloro-6-fluoroquinazoline is a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its structural similarity to known kinase inhibitors suggests that it may act by inhibiting key signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways. The synthetic route outlined in this guide, based on established chemical transformations, provides a framework for its preparation and further derivatization. This technical guide serves as a valuable resource for researchers and scientists working in drug discovery and development, providing a solid foundation for future investigations into the therapeutic potential of this and related quinazoline compounds.
References
- 1. 8-Bromo-2-chloro-6-fluoroquinazoline | CymitQuimica [cymitquimica.com]
- 2. 8-Bromo-2-chloro-6-fluoroquinazoline [myskinrecipes.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. PubChemLite - 8-bromo-2-chloro-6-fluoroquinazoline (C8H3BrClFN2) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
